molecular formula C30H50O4 B176965 Eicosyl ferulate CAS No. 133882-79-8

Eicosyl ferulate

Cat. No. B176965
M. Wt: 474.7 g/mol
InChI Key: UBNJQWYYWIBSGN-ZNTNEXAZSA-N
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Description

Eicosyl ferulate is a phenolic compound that is isolated from the fresh root and stem of Aristolochia kankauensis . It exhibits glucose uptake stimulatory activity .


Synthesis Analysis

Eicosyl ferulate can be synthesized through biomimetic synthesis and structural modification of natural products . A series of ferulic acid derivatives containing an β-amino alcohol were designed and synthesized, and their biological activities were evaluated . Another study synthesized starch ferulate employing a mechanoenzymatic method, specifically based on the twin screw extrusion technique and lipase catalysis .


Molecular Structure Analysis

The molecular structure of Eicosyl ferulate was analyzed in a study . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .

Scientific Research Applications

Esterification of Ferulic Acid

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This research focuses on the highly efficient synthesis of alkyl ferulates under microwave irradiation . The alkyl ferulates were obtained in higher yields in a much shorter time compared to traditional synthetic methods .
  • Methods of Application: The esterification of ferulic acid was carried out under microwave irradiation . The reaction time ranged from 3 to 5 minutes .
  • Results or Outcomes: The alkyl ferulates were obtained in higher yields . This method is more efficient than traditional synthetic methods .

Synthesis of Starch Ferulate

  • Scientific Field: Food Science
  • Summary of the Application: This study focuses on the synthesis of starch ferulate using a mechanoenzymatic method . The research primarily centered on optimizing process parameters and conducting structural analysis .
  • Methods of Application: The synthesis of starch ferulate was carried out using a twin screw extrusion technique and lipase catalysis . The optimal conditions were determined to be 8.2% ferulic acid addition, 66 °C extrusion temperature, and 3.2% lipase (N435) addition .
  • Results or Outcomes: The degree of substitution for starch ferulate was quantified at 0.005581 under these specific conditions . The presence of C=O bonds in the synthesized starch ferulate proved that the synthesis process was efficient .

Glucose Uptake Stimulatory Activity

  • Scientific Field: Biochemistry
  • Summary of the Application: Eicosyl ferulate, a phenolic compound, is isolated from the fresh root and stem of Aristolochia kankauensis . It has been found to exhibit glucose uptake stimulatory activity .
  • Results or Outcomes: The results indicate that Eicosyl ferulate can stimulate glucose uptake . This could potentially have implications for managing conditions like diabetes, but more research would be needed to confirm this.

α-Glucosidase Inhibitory Activity

  • Scientific Field: Biochemistry
  • Summary of the Application: Eicosyl ferulate, a phenolic compound, is isolated from the fresh root and stem of Aristolochia kankauensis . It has been found to exhibit α-glucosidase inhibitory activity .
  • Results or Outcomes: The results indicate that Eicosyl ferulate can inhibit α-glucosidase . This could potentially have implications for managing conditions like diabetes, but more research would be needed to confirm this.

Safety And Hazards

Eicosyl ferulate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The role of eicosyl ferulate in cancer has been studied for many years, with publications as early as the 1960s . Future research could focus on the role of eicosyl ferulate in modulating the tumor microenvironment .

properties

IUPAC Name

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJQWYYWIBSGN-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosyl ferulate

CAS RN

64190-82-5
Record name Icosyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Schmidt, D Kuck, K Franke, H Sultani… - Journal of Mass …, 2019 - Wiley Online Library
… Long-chain ferulic acid esters, such as eicosyl ferulate (1), show a complex and analytically valuable fragmentation behavior under negative ion electrospay collision-induced …
F Rwegoshora, F Mabiki, F Machumi… - J …, 2022 - phytopharmajournal.com
… This study (to the best of researchers’ knowledge) reports for the firsttime isolation of hemicosanyl ferulate (also known as eicosyl ferulate) from S. glaucescens Pax. Additionally, this is …
Number of citations: 3 phytopharmajournal.com
D He, BRT Simoneit, B Jara, R Jaffé - Phytochemistry Letters, 2015 - Elsevier
Several long-chain n-alkyl coumarates and ferulates were identified in cattails (Typha domingensis and Typha latifolia) from the Florida Everglades. Characterization of these …
Number of citations: 22 www.sciencedirect.com
W Tian-Shung, O Li-Fei, T Che-Ming - Phytochemistry, 1994 - Elsevier
… N-cisferuloyltyramine, methyl vanillate, methyl paraben, allantoin, an octadecyl- and eicosyl ferulate mixture, cis- and transp-coumaric acid, Np-coumaroyltyramine, …
Number of citations: 109 www.sciencedirect.com
ADM Sørensen, KS Lyneborg, P Villeneuve… - journal of functional …, 2015 - Elsevier
… Milk emulsion with either ferulic acid or eicosyl ferulate had slightly larger droplet sizes (0.557 and 0.564 µm.) than the other milk emulsions. Milk emulsions with the low droplet size had …
Number of citations: 43 www.sciencedirect.com
MA Bernards, NG Lewis - Phytochemistry, 1992 - Elsevier
… hexadeql ferulate 4a octadecyl ferulate 4b nonadecyl ferulate eicosyl ferulate 4c heneicosyl ferulate docosyl ferulate 4d tetracosyl ferulate 4e hexacosyl ferulate 4f … 0 Eicosyl ferulate …
Number of citations: 138 www.sciencedirect.com
M Wrona, S Blasco, R Becerril, C Nerin, E Sales… - Talanta, 2019 - Elsevier
… Moreover, ferulic acid (octadecyl ferulate, docosyl ferulate and eicosyl ferulate) and gallic acid (2-O-galloylhyperin and glucogallin) derivatives were detected. Their strong antiradical …
Number of citations: 29 www.sciencedirect.com
B Jayaprakasam, M Vanisree, Y Zhang… - Journal of Agricultural …, 2006 - ACS Publications
The antioxidant ferulic and caffeic acid phenolics are ubiquitous in plants and abundant in fruits and vegetables. We have synthesized a series of ferulic and caffeic acid esters and …
Number of citations: 179 pubs.acs.org
K Akiyama, H Kikuzaki, T Aoki, A Okuda… - Journal of natural …, 2006 - ACS Publications
… Fraction D was separated by Sephadex LH-20 (IPA) followed by silica gel (benzene−acetone) CC to yield eicosyl ferulate (5 mg), zerumin A (13 mg), compound 4 (1 mg), eudesmane-4α…
Number of citations: 71 pubs.acs.org
K Herrmann, CW Nagel - Critical reviews in food science & …, 1989 - Taylor & Francis
… References to other phenolic constituents of oilseed such as sinapine (sinapoylcholine) and eicosyl ferulate can be found in Section VG Olives contain verbascoside = 3', 4'-…
Number of citations: 805 www.tandfonline.com

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